molecular formula C23H20N2OS B14986085 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(naphthalen-1-yl)methanone

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B14986085
M. Wt: 372.5 g/mol
InChI Key: KWUFIGVYXKVOPQ-UHFFFAOYSA-N
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Description

2-[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a piperidine ring, a naphthalene moiety, and a benzothiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. These methods allow for precise control over reaction conditions, leading to efficient and cost-effective manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is unique due to its combination of structural features from both piperidine and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C23H20N2OS/c26-23(19-9-5-7-16-6-1-2-8-18(16)19)25-14-12-17(13-15-25)22-24-20-10-3-4-11-21(20)27-22/h1-11,17H,12-15H2

InChI Key

KWUFIGVYXKVOPQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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